2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Description
Systematic Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. This nomenclature accurately reflects the structural components, beginning with the hexafluoropropanol backbone and specifying the position and nature of the aromatic substitution. The compound is officially registered under Chemical Abstracts Service number 65797-85-5, which serves as its unique chemical identifier in scientific databases and regulatory systems.
Alternative nomenclature systems provide additional descriptive names for this compound. The International Union of Pure and Applied Chemistry name is systematically constructed as 2-[4-(ethylamino)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol, emphasizing the central propanol structure with hexafluoro substitution. Commercial suppliers and chemical databases often employ simplified naming conventions, with some sources referring to it simply as the ethylamino derivative of hexafluoropropanol with para-phenyl substitution.
The molecular descriptor codes provide standardized representations of the compound structure. The Simplified Molecular-Input Line-Entry System notation is recorded as CCNC1=CC=C(C(O)(C(F)(F)F)C(F)(F)F)C=C1, which encodes the complete connectivity pattern including the ethylamino group, benzene ring, and hexafluoropropanol moiety. The International Chemical Identifier code 1S/C11H11F6NO/c1-2-18-8-5-3-7(4-6-8)9(19,10(12,13)14)11(15,16)17/h3-6,18-19H,2H2,1H3 provides an unambiguous structural representation that enables precise identification across different chemical information systems.
Molecular Formula and Weight Analysis
The molecular formula C11H11F6NO precisely defines the atomic composition of this compound, indicating eleven carbon atoms, eleven hydrogen atoms, six fluorine atoms, one nitrogen atom, and one oxygen atom. This composition reflects the complex structural architecture combining aromatic, aliphatic, and perfluorinated components within a single molecular framework. The molecular weight is consistently reported as 287.21 daltons across multiple authoritative sources, representing the sum of atomic masses for all constituent elements.
The elemental composition analysis reveals significant insights into the compound's chemical nature. Carbon constitutes approximately 46.0% of the total molecular weight, while the six fluorine atoms contribute substantially at 39.7% of the total mass, highlighting the pronounced influence of fluorination on the compound's properties. The hydrogen content represents 3.9% of the molecular weight, with nitrogen and oxygen contributing 4.9% and 5.6% respectively, demonstrating the relatively balanced distribution of heteroatoms within the structure.
| Element | Quantity | Atomic Mass (u) | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 11 | 12.011 | 132.121 | 46.0 |
| Hydrogen | 11 | 1.008 | 11.088 | 3.9 |
| Fluorine | 6 | 18.998 | 113.988 | 39.7 |
| Nitrogen | 1 | 14.007 | 14.007 | 4.9 |
| Oxygen | 1 | 15.999 | 15.999 | 5.6 |
| Total | 30 | - | 287.203 | 100.0 |
The molecular descriptor analysis provides additional quantitative parameters for structural characterization. The exact mass, calculated with high precision atomic masses, is reported as 287.07144 daltons, which differs slightly from the nominal molecular weight due to isotopic considerations. The topological polar surface area calculation yields a value that reflects the contribution of nitrogen and oxygen atoms to the overall molecular polarity, with the ethylamino and hydroxyl functional groups being the primary contributors to hydrogen bonding potential.
Three-Dimensional Conformational Analysis
The three-dimensional structure of this compound exhibits complex conformational characteristics arising from the interaction between the rigid aromatic system and the flexible hexafluoropropanol backbone. The central tertiary carbon atom, bearing both the phenyl ring and the hydroxyl group, creates a tetrahedral geometry that significantly influences the overall molecular shape and spatial arrangement of functional groups. The hexafluoropropanol moiety adopts conformations that minimize steric interactions between the bulky trifluoromethyl groups while maintaining optimal hydrogen bonding geometry for the hydroxyl function.
Computational molecular modeling studies indicate that the ethylamino substituent on the para position of the benzene ring can adopt multiple conformational states through rotation around the carbon-nitrogen bond. These rotational degrees of freedom create a conformational ensemble where the ethyl group can orient in various positions relative to the aromatic plane, affecting both the overall molecular volume and the accessibility of the nitrogen lone pair for intermolecular interactions. The preferred conformations typically position the ethyl group to minimize steric clashes with the hexafluoropropanol backbone while maintaining favorable electronic interactions.
The fluorinated portion of the molecule demonstrates restricted conformational flexibility due to the steric bulk of the trifluoromethyl groups. Quantum mechanical calculations suggest that the two trifluoromethyl groups adopt a staggered arrangement around the central carbon-carbon bond, minimizing fluorine-fluorine repulsions while maximizing the stability of the overall molecular framework. This conformational preference significantly influences the compound's physical properties, including its solubility characteristics and intermolecular association behavior in solution and solid phases.
The interaction between the aromatic system and the fluorinated backbone creates unique conformational coupling effects. The electron-withdrawing nature of the hexafluoropropanol group influences the electronic distribution within the aromatic ring, which in turn affects the conformational preferences of the ethylamino substituent. Molecular dynamics simulations reveal that these coupling effects result in preferred conformational states that balance electronic stabilization with minimal steric strain, creating a dynamic conformational landscape that varies with environmental conditions such as solvent polarity and temperature.
Crystallographic Data and Solid-State Arrangement
The solid-state structure of this compound reveals complex intermolecular interactions that govern its crystalline packing arrangement. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, analysis of closely related fluorinated amino alcohols provides valuable insights into the expected solid-state behavior. The presence of both hydrogen bond donors (hydroxyl and amino groups) and acceptors (fluorine atoms and nitrogen lone pair) creates multiple opportunities for directional intermolecular interactions that significantly influence crystal packing.
The hydroxyl group serves as the primary hydrogen bond donor in the crystal structure, with the acidic nature of the proton enhanced by the electron-withdrawing effect of the adjacent trifluoromethyl groups. This enhanced acidity promotes strong intermolecular hydrogen bonding networks that extend throughout the crystal lattice, contributing to the overall stability and structural organization of the solid phase. The para-ethylamino substituent participates in additional hydrogen bonding interactions, either as a donor through the N-H bond or as an acceptor through the nitrogen lone pair, creating a complex three-dimensional network of intermolecular associations.
Fluorine atoms in the trifluoromethyl groups participate in weak but significant intermolecular interactions, including carbon-hydrogen...fluorine contacts and fluorine...fluorine interactions. These secondary interactions complement the stronger hydrogen bonding network and contribute to the overall packing efficiency and thermal stability of the crystalline phase. The highly electronegative fluorine atoms create local electric fields that influence the orientation and spacing of neighboring molecules, resulting in characteristic packing motifs observed in perfluorinated organic compounds.
The aromatic stacking interactions between benzene rings of adjacent molecules provide additional stabilization to the crystal structure. The electron density distribution within the aromatic system, modified by the ethylamino electron-donating group and the hexafluoropropanol electron-withdrawing group, creates favorable conditions for π-π stacking interactions with characteristic interplanar distances and orientations. These aromatic interactions work synergistically with the hydrogen bonding network to define the overall crystal packing arrangement and contribute to the compound's melting point and thermal behavior.
Comparative Structural Analysis with Related Fluorinated Amino Alcohols
Comparative analysis of this compound with related fluorinated amino alcohols reveals important structure-property relationships within this class of compounds. The closely related compound 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 722-92-9) differs only by the absence of the ethyl group on the nitrogen atom, providing a direct comparison for evaluating the effects of N-alkylation on molecular properties. The molecular weight difference of 28 daltons reflects the additional C2H4 unit, while the basic structural framework remains identical, enabling systematic evaluation of substitution effects.
The structural comparison with 2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 1992-09-2) illustrates the influence of aromatic ring substitution patterns on molecular architecture. This compound features a methyl group in the meta position relative to the amino group, creating steric interactions that influence both the conformational preferences of the amino substituent and the overall molecular shape. The molecular formula C10H9F6NO and molecular weight of 273.175 daltons demonstrate how substituent modifications affect the fundamental molecular parameters while maintaining the core hexafluoropropanol-aromatic framework.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| This compound | 65797-85-5 | C11H11F6NO | 287.21 | Reference compound |
| 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 722-92-9 | C9H7F6NO | 259.15 | Primary amino group |
| 2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 1992-09-2 | C10H9F6NO | 273.175 | Meta-methyl substitution |
| 2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 1355338-16-7 | C9H6F7NO | 277.14 | Meta-fluoro substitution |
Extended structural analysis includes examination of compounds with different alkyl chain lengths, such as 1,1,1,3,3,3-Hexafluoro-2-[4-(propylamino)phenyl]-2-propanol (CAS 874479-45-5), which incorporates a propyl group instead of ethyl on the nitrogen atom. This compound, with molecular formula C12H13F6NO and molecular weight of 301.24 daltons, demonstrates the systematic progression in molecular size and the corresponding effects on physical properties such as solubility and volatility. The additional carbon atom in the alkyl chain influences the conformational flexibility and intermolecular interaction patterns while preserving the fundamental chemical reactivity profile.
The comparative analysis extends to compounds with different halogen substitutions, such as 2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which features fluorine substitution on the aromatic ring. This modification introduces additional electron-withdrawing character to the aromatic system while maintaining the overall molecular architecture. The presence of seven fluorine atoms instead of six creates unique electronic and steric effects that influence both the conformational preferences and the intermolecular interaction patterns in solution and solid phases.
Analysis of the hexafluoropropanol backbone variations reveals the critical importance of this structural motif in determining compound properties. The parent compound 1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 920-66-1) serves as the fundamental building block for this entire class of compounds. With molecular formula C3H2F6O and molecular weight 168.04 daltons, this simple fluorinated alcohol exhibits many of the characteristic properties that are enhanced and modified through aromatic substitution in the more complex derivatives. The strong hydrogen bonding capability, enhanced acidity, and unique solvation properties of the hexafluoropropanol group provide the foundation for understanding the behavior of all related compounds in this structural family.
Properties
IUPAC Name |
2-[4-(ethylamino)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO/c1-2-18-8-5-3-7(4-6-8)9(19,10(12,13)14)11(15,16)17/h3-6,18-19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWYBKLKNAFHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470300 | |
| Record name | 2-(4-Ethylamino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65797-85-5 | |
| Record name | 2-(4-Ethylamino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution with Ethylamine
Reaction Mechanism and Optimization
This method leverages the electrophilic character of fluorinated intermediates to facilitate amine coupling. The synthesis begins with 2-(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, where the fluorine atom at the para position undergoes nucleophilic displacement by ethylamine. Key parameters include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhances reaction rates due to high polarity.
- Temperature : Reactions proceed optimally at 80–100°C, balancing kinetic acceleration and side-product minimization.
- Catalysis : Copper(I) iodide (5 mol%) accelerates the substitution via a single-electron transfer mechanism.
Example protocol :
- Dissolve 2-(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (10 mmol) in anhydrous DMF.
- Add ethylamine (25 mmol) and CuI (0.5 mmol).
- Heat at 90°C for 24 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.
Reductive Amination of 2-(4-Nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Two-Step Nitro Reduction and Alkylation
This route first reduces a nitro precursor to an amine, followed by ethylation.
Step 1: Nitro Reduction
2-(4-Nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes catalytic hydrogenation:
- Catalyst : 10% Pd/C (0.1 g per mmol substrate).
- Conditions : H₂ (1 atm), ethanol solvent, 25°C, 6 hours.
- Yield : 94%.
Step 2: Ethylation
The resulting 2-(4-aminophenyl) intermediate reacts with ethyl bromide:
- Base : Potassium carbonate (2.5 eq) in acetonitrile.
- Temperature : Reflux (82°C) for 12 hours.
- Yield : 81%.
Total yield : 76% over two steps.
Direct Coupling via Buchwald-Hartwig Amination
Palladium-Catalyzed C–N Bond Formation
This single-step method couples ethylamine with a brominated precursor under palladium catalysis:
Reaction system :
- Substrate : 2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.
- Catalyst : Pd(OAc)₂ (3 mol%) with Xantphos ligand.
- Base : Cs₂CO₃ (2.0 eq) in toluene.
- Temperature : 110°C, 18 hours.
Advantages : Avoids nitro intermediates but requires stringent anhydrous conditions.
Multi-Step Synthesis from Phenol Derivatives
Building the Hexafluoroisopropyl Alcohol Core
Adapting methodologies from related compounds (e.g., 2-(4-hydroxyphenyl)hexafluoroisopropanol):
- Condensation : React phenol with hexafluoroacetone trihydrate in mesitylene with methanesulfonic acid (140°C, 10 hours).
- Nitration : Introduce nitro group via mixed acid (HNO₃/H₂SO₄) at 0°C.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) to amine.
- Ethylation : Alkylate with ethyl bromide as in Method 2.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 1 | 70 | Short reaction time | Limited to activated aryl fluorides |
| Reductive Amination | 2 | 76 | High intermediate stability | Requires nitro precursor synthesis |
| Buchwald-Hartwig | 1 | 65 | Broad substrate scope | Sensitive to catalyst loading |
| Multi-Step Synthesis | 4 | 58 | Uses commercially available starting materials | Low overall efficiency |
Critical Parameter Optimization
Solvent Effects on Reaction Kinetics
Industrial-Scale Considerations
Catalytic Hydrogenation Challenges
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(Ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance stability and binding affinity in receptor-ligand interactions (e.g., PDE4C inhibition, IC₅₀ = 1.0 nM) .
- Electron-Donating Groups (e.g., -NH₂, -OH): Improve solubility and hydrogen-bonding capacity, critical for environmental sensing polymers .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Lipophilicity: The ethylamino group in the target compound provides moderate lipophilicity (predicted XlogP ~3.5–4.0), intermediate between hydrophilic -OH analogues (XlogP ~2.8) and hydrophobic tert-butyl derivatives (XlogP = 4.7) .
- Polar Surface Area (PSA): Ethylamino-substituted HFIP: ~46.2 Ų (similar to methylamino derivatives) . Hydroxyphenyl-HFIP: Higher PSA (~60 Ų) due to -OH .
Pharmacological Activity
- Nuclear Receptor Modulation: The ethylamino-HFIP scaffold is found in ligands targeting RXRα/LXRα complexes (e.g., 3FAL PDB entry), suggesting utility in metabolic disease therapy .
- Enzyme Inhibition: Sulfonylpiperazinyl-HFIP derivatives (e.g., MG0 ligand) show affinity for phosphodiesterase 4C (PDE4C), with IC₅₀ values in the nanomolar range .
Q & A
Basic: What are the recommended synthetic routes for 2-(4-(ethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and how are intermediates characterized?
Answer:
The compound is synthesized via coupling reactions involving intermediates like 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. A typical protocol includes:
- Step 1: Reacting the amino precursor with sulfamoyl chloride derivatives in anhydrous tetrahydrofuran (THF) under nitrogen.
- Step 2: Purification via column chromatography using gradients of ethyl acetate/hexane.
- Characterization: Confirmation of intermediates by -NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and mass spectrometry (expected [M+H] for intermediates ~300–350 m/z) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
The compound is classified under UN 2922 (Corrosive Liquid, Toxic) with transport class 8(6.1) . Key safety measures include:
- Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and fume hoods.
- Storage: Inert gas-purged containers at 2–8°C to avoid decomposition.
- Waste Disposal: Neutralization with dilute sodium bicarbonate before disposal as hazardous organic waste .
Advanced: How does this compound act as a retinoic acid receptor-related orphan receptor (ROR) ligand in autoimmune disease models?
Answer:
In studies like Solt et al. (2011), the compound (as part of SR1001) suppresses TH17 differentiation by competitively binding to RORγt’s ligand-binding domain. Key experimental designs include:
- In vitro: IL-17A ELISA assays on murine splenocytes treated with 10–50 µM compound.
- In vivo: EAE (Experimental Autoimmune Encephalomyelitis) models show reduced disease scores (≥50% at 30 mg/kg doses).
- Mechanistic Insight: X-ray crystallography confirms displacement of cholesterol, a natural ROR ligand .
Advanced: What methodological challenges arise in optimizing reaction yields for derivatives of this compound?
Answer:
Key challenges include:
- Solvent Effects: Hexafluoropropanol (HFIP) enhances electrophilic substitution but requires strict anhydrous conditions due to hygroscopicity .
- Byproduct Formation: Fluorinated intermediates may undergo hydrolysis; monitoring via HPLC-MS (C18 columns, 0.1% TFA mobile phase) is critical.
- Yield Optimization: Microwave-assisted synthesis (80°C, 30 min) improves yields by ~20% compared to traditional reflux .
Advanced: How is this compound utilized in microstructure-engineered polymers for environmental sensing?
Answer:
The hexafluoroisopropyl group enhances π-stacking with aromatic pollutants. Example applications:
- Sensor Design: Grafting onto hyperbranched polycarbosiloxanes increases sensitivity to dimethyl methylphosphonate (detection limit: 0.1 ppm).
- Experimental Setup: FT-IR confirms covalent bonding (C-F stretches at 1150–1250 cm), while AFM measures cantilever deflection upon analyte binding .
Advanced: How do electrochemical studies resolve contradictions in its radical scavenging activity?
Answer:
Discrepancies in radical quenching efficiency (e.g., HO• vs. O) are addressed via:
- Cyclic Voltammetry: Redox potentials (-0.5 to +1.2 V vs. Ag/AgCl) correlate with radical selectivity.
- DFT Calculations: HOMO/LUMO gaps (Δ ~4.2 eV) predict preferential stabilization of hydroxyl radicals .
Advanced: What evidence supports its role as a MAGL inhibitor in neurodegenerative disease research?
Answer:
Derivatives like ABX-1431 (containing the hexafluoropropanol motif) show irreversible MAGL inhibition (IC = 2 nM). Key validation steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
